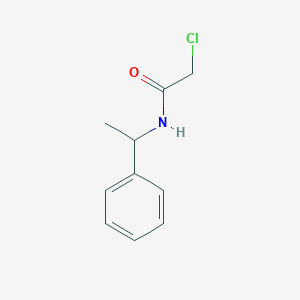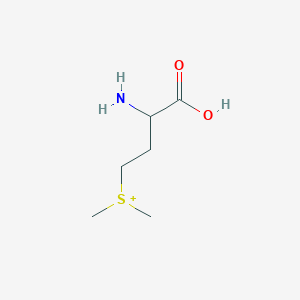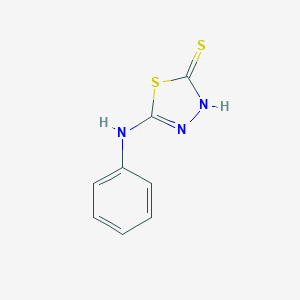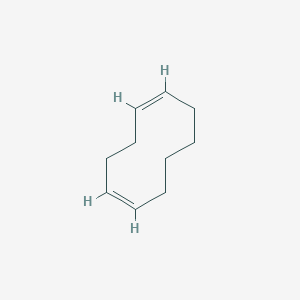
Chromous sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromous sulfate, also known as chromium(II) sulfate, is an inorganic compound with the chemical formula CrSO₄. It often appears as hydrates, with the pentahydrate form (CrSO₄·5H₂O) being the most common. This compound is characterized by its blue crystalline appearance and high solubility in water. This compound is notable for its reducing properties and is used in various chemical applications .
Preparation Methods
Chromous sulfate can be synthesized through several methods:
- The most straightforward method involves treating chromium metal with aqueous sulfuric acid:
Reaction with Sulfuric Acid: Cr+H2SO4+5H2O→CrSO4⋅5H2O+H2
Another method involves the reduction of chromium(III) sulfate with zinc in an acidic medium:Reduction of Chromium(III) Sulfate: Cr2(SO4)3+Zn→2CrSO4+ZnSO4
Reaction with Chromium(II) Acetate: This compound can also be produced by reacting sulfate salts with chromium(II) acetate.
Chemical Reactions Analysis
Chromous sulfate undergoes various chemical reactions, including:
Oxidation: this compound is easily oxidized by air to form chromium(III) species. This reaction is significant in maintaining the stability of the compound in aqueous solutions.
Reduction: As a reducing agent, this compound is valuable in organic synthesis. .
Substitution: In aqueous solutions, this compound forms metal aquo complexes, typically with six water ligands.
Scientific Research Applications
Chromous sulfate has several applications in scientific research:
Organic Synthesis: It is used as a specialized reducing agent in organic chemistry, particularly for the reduction of conjugated alkenes.
Paramagnetic Resonance Studies: The compound’s paramagnetic properties make it useful in paramagnetic resonance absorption studies, providing insights into its electronic structure and bonding.
Analytical Chemistry: This compound is employed in the quantitative reduction of various functional groups in analytical chemistry.
Mechanism of Action
Chromous sulfate exerts its effects primarily through its reducing properties. In biological systems, chromium is an essential nutrient involved in glucose metabolism, insulin signaling, and lipid metabolism. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This process involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake .
Comparison with Similar Compounds
Chromous sulfate can be compared with other chromium compounds, such as:
Chromium(III) Sulfate: Unlike this compound, chromium(III) sulfate (Cr₂(SO₄)₃) is a violet or green solid used primarily in tanning leather.
Chromium(II) Acetate: This compound, similar to this compound, is used in organic synthesis for its reducing properties.
Copper(II) Sulfate: While not a chromium compound, copper(II) sulfate shares similar structural properties with this compound, particularly in their hydrated forms.
This compound’s unique reducing properties and applications in various fields make it a valuable compound in both research and industrial settings.
Properties
| 13825-86-0 | |
Molecular Formula |
CrO4S |
Molecular Weight |
148.06 g/mol |
IUPAC Name |
chromium(2+);sulfate |
InChI |
InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
RYPRIXSYXLDSOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
| 13825-86-0 | |
Related CAS |
10101-53-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


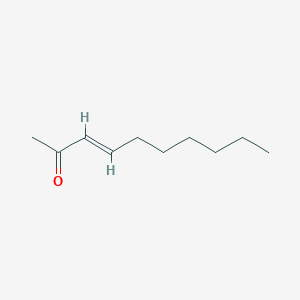
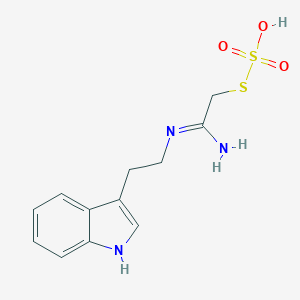


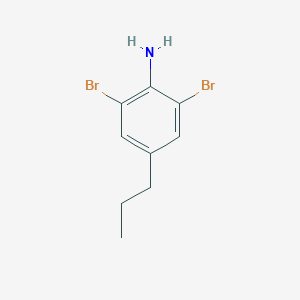
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
